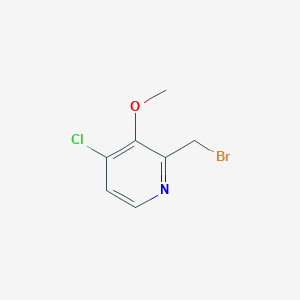








|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH3:8])[C:3]=1[O:9][CH3:10].[Br:11]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][Br:11])[C:3]=1[O:9][CH3:10]
|


|
Name
|
|
|
Quantity
|
6.12 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=NC=C1)C)OC
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
7.12 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is refluxed under UV irradiation for 1.5 hour
|
|
Duration
|
1.5 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid is filtered
|
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The desired product is purified by chromatography on silica gel
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C(=NC=C1)CBr)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |